ETHYL DODEC-2-ENOATE
Description
Properties
IUPAC Name |
ethyl (E)-dodec-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h12-13H,3-11H2,1-2H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXNVYMVJSTRNI-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
290.00 to 291.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | Ethyl (E)-2-dodecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28290-90-6 | |
| Record name | Ethyl (2E)-2-dodecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28290-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Dodecenoic acid, ethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-2-dodecenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Table 1: Optimization of Acid-Catalyzed Esterification
| Parameter | Optimal Range | Yield (%) | Byproducts |
|---|---|---|---|
| Temperature | 70–75°C | 85–92 | <2% dimerization |
| Ethanol:Acid Ratio | 4:1 | 89 | Traces of ethers |
| Catalyst Loading | 2 mol% H₂SO₄ | 91 | Negligible |
Wittig Olefination with Aldehydes
The Wittig reaction offers a versatile route to this compound by constructing the α,β-unsaturated ester moiety directly. This method involves reacting a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), with a long-chain aldehyde (e.g., decanal). The reaction proceeds via a [2+2] cycloaddition followed by elimination to form the double bond:
Recent advancements highlight the use of one-pot tandem oxidation-Wittig processes. For instance, MnO₂-mediated oxidation of 1,10-decanediol generates decanal in situ, which subsequently reacts with the ylide to yield the target ester in 78% overall yield. This approach minimizes intermediate purification and enhances atom economy.
Table 2: Wittig Reaction Performance Metrics
| Aldehyde Source | Ylide | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Decanal (commercial) | Ph₃P=CHCO₂Et | THF | 82 | 98 |
| 1,10-Decanediol + MnO₂ | Ph₃P=CHCO₂Et | DCM | 78 | 95 |
| 8-Oxo-octanal | Custom ylide | Et₂O | 68 | 90 |
Transesterification from Mthis compound
Transesterification provides an alternative pathway, particularly useful when the methyl ester is more readily available. This method involves refluxing mthis compound with excess ethanol in the presence of a base (e.g., sodium ethoxide) or enzyme (e.g., lipase B). The equilibrium-driven reaction favors ethyl ester formation due to ethanol’s higher boiling point and volatility:
Enzymatic transesterification using immobilized Candida antarctica lipase B (CALB) at 45°C achieves 88% conversion in 24 hours, with minimal side reactions. This method is favored in green chemistry applications due to its mild conditions and reusability of biocatalysts.
Industrial-Scale Continuous Esterification
Industrial production of this compound often employs continuous-flow reactors to enhance throughput and consistency. A representative setup involves pumping dodec-2-enoic acid and ethanol through a heated tubular reactor packed with solid acid catalysts (e.g., Amberlyst-15). At 120°C and 15 bar pressure, conversions exceed 95% with residence times under 30 minutes. The process eliminates distillation steps by leveraging phase separation, where the ester partitions into an organic layer while water is removed via azeotropic distillation.
Table 3: Industrial Process Parameters
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Throughput | 50 kg/day | 500 kg/day |
| Energy Consumption | High | Moderate |
| Catalyst Lifetime | 10 cycles | 1,000+ hours |
Recent Advances in Catalytic Systems
Emerging catalytic strategies focus on improving selectivity and reducing environmental impact. Notable examples include:
-
Ionic Liquid Catalysts : Dual-acidic ionic liquids (e.g., [BMIM][HSO₄]) facilitate esterification at room temperature with 94% yield and 99% selectivity, avoiding water removal challenges.
-
Photoredox Catalysis : Visible-light-driven decarboxylative coupling of dodec-2-enoic acid with ethanol using Ru(bpy)₃²⁺ achieves 80% yield under solvent-free conditions, though scalability remains under investigation .
Chemical Reactions Analysis
Types of Reactions
ETHYL DODEC-2-ENOATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl (E)-2-dodecenoate can hydrolyze to form dodecenoic acid and ethanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Dodecenoic acid and ethanol.
Reduction: Dodecenol.
Oxidation: Dodecenoic acid or other oxidized derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl dodec-2-enoate is classified as a long-chain fatty acid ethyl ester, formed from the condensation of dodec-2-enoic acid and ethanol. Its molecular formula is with a molecular weight of approximately 226.36 g/mol. The compound features a double bond in its alkene structure, contributing to its reactivity and utility in various chemical processes.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Used to synthesize more complex esters.
- Alkylation : Acts as an alkylating agent in the formation of larger carbon chains.
- Michael Addition : Functions as a Michael acceptor in conjugate addition reactions.
These reactions are crucial for developing new compounds with potential pharmaceutical applications.
Biological Studies
The compound's structure makes it a candidate for studying biochemical pathways. Research has indicated its potential roles in:
- Antimicrobial Activity : this compound has been evaluated for its effectiveness against various pathogens, demonstrating significant antimicrobial properties.
- Cellular Interaction Studies : It can be used to explore interactions with cellular receptors or enzymes, aiding in understanding metabolic pathways.
Industrial Applications
In the industrial sector, this compound is utilized for:
- Flavoring Agents : It is evaluated by regulatory bodies for use as a flavoring agent due to its pleasant aroma.
- Cosmetic Formulations : Its properties make it suitable for incorporation into cosmetic products, providing emollient characteristics.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products.
Case Study 2: Synthesis of Novel Derivatives
Research conducted on the synthesis of derivatives from this compound highlighted its versatility. By employing different reagents and reaction conditions, researchers successfully synthesized several derivatives with enhanced biological activity, showcasing its utility as a precursor in drug development.
Mechanism of Action
The mechanism of action of ethyl (E)-2-dodecenoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cell function. The ester group can undergo hydrolysis, releasing the active dodecenoic acid, which may exert various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl dodec-2-enoate belongs to a broader family of ethyl esters commonly found in alcoholic beverages and flavor formulations. Below is a detailed comparison with structurally related compounds:
Ethyl Octanoate (C8:0)
- Structure: Ethyl ester of octanoic acid (C8:0).
- Aroma Profile: Contributes to "fruity" and "floral" notes in wines .
- Stability : Sensitive to winemaking treatments; ultrafiltration (UF) reduces concentrations, while bentonite fining exacerbates losses .
- Threshold: Low perception threshold, making it impactful even at minor concentrations .
Ethyl Decanoate (C10:0)
- Structure: Ethyl ester of decanoic acid (C10:0).
- Aroma Role : Key component of the "floral" and "fruity" groups in longan and Merlot wines .
- Processing Effects : Significantly reduced by bentonite treatment due to protein interactions; UF also lowers levels .
- Discriminatory Power : Used in stepwise discriminant analysis to differentiate wine treatments .
Ethyl Dodecanoate (C12:0)
- Structure: Saturated ethyl ester of dodecanoic acid (C12:0).
- Applications: Part of cognac oil aroma, alongside ethyl octanoate and decanoate .
- Contrast with this compound: The saturated structure of ethyl dodecanoate likely confers higher stability but lower volatility compared to the unsaturated dodec-2-enoate variant .
Ethyl Hexanoate (C6:0)
- Structure: Ethyl ester of hexanoic acid (C6:0).
- Aroma Contribution : Imparts "fruity" characteristics; higher concentrations observed in cold-macerated wines .
- Analytical Utility : Listed among esters with discriminatory power in wine differentiation .
Comparative Data Table
Research Findings and Implications
- Aroma Dynamics: Saturated ethyl esters (C8–C12) dominate wine and beverage aroma profiles due to low thresholds, while unsaturated esters like this compound may offer unique aromatic nuances yet require further study .
- Processing Sensitivity: Ethyl esters with longer chains (e.g., decanoate) are more prone to removal during fining, suggesting this compound’s stability could vary depending on its interaction with proteins or adsorbents .
Biological Activity
Ethyl dodec-2-enoate, a fatty acid ester, is an organic compound with significant biological activity. Its structure includes a dodecenoic acid moiety, which contributes to its various pharmacological effects. This article compiles findings from diverse studies to elucidate the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of 226.36 g/mol. The compound features a double bond in its dodecenoate chain, which is crucial for its reactivity and biological interactions.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Table 1: Antimicrobial activity of this compound against selected pathogens.
Anticancer Properties
Research has explored the potential of this compound as an anticancer agent . In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in breast and colon cancer lines. The compound appears to activate apoptotic pathways, including caspase activation and mitochondrial membrane potential disruption.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study assessing the effects of this compound on MCF-7 cells:
- Concentration: 50 µM
- Duration: 24 hours
- Result: Induction of apoptosis was confirmed through flow cytometry, showing an increase in sub-G1 phase cells by 30% compared to control.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the suppression of NF-kB signaling pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Membrane Interaction: Disruption of microbial membranes.
- Signal Transduction Modulation: Inhibition of inflammatory pathways via NF-kB.
- Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the double bond position and ester functionality in ethyl dodec-2-enoate?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying olefinic protons (δ 5.3–5.8 ppm) and carbons (δ 120–140 ppm), while IR spectroscopy confirms the ester carbonyl stretch (~1740 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight and fragmentation patterns. For structural modeling, crystallography software like SHELX can assist in refining stereochemical parameters .
Q. How does the stereochemistry of this compound affect its interaction with biological receptors, and what experimental approaches are used to study this?
- Methodological Answer: Enantiomers may exhibit divergent binding affinities due to chiral recognition by olfactory receptors. Synthesize enantiomerically pure samples via asymmetric catalysis or chiral resolution (e.g., chiral HPLC). Validate purity using polarimetry or circular dichroism. Bioassays (e.g., electrophysiological recordings or field trapping) can correlate stereochemistry with activity, as seen in studies of analogous pheromone esters .
Q. What are the best practices for synthesizing this compound with high regioselectivity for the α,β-unsaturated ester moiety?
- Methodological Answer: Employ Horner-Wadsworth-Emmons or Wittig reactions to ensure double bond positioning. Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize conditions (e.g., low temperature, inert atmosphere) to prevent isomerization. Post-synthesis, use 2D NMR (COSY, HSQC) to confirm regioisomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer: Conduct a systematic review to identify variables (e.g., species-specific receptor sensitivity, compound purity, or environmental factors). Replicate experiments under standardized conditions and perform meta-analyses. Cross-validate data against peer-reviewed studies, prioritizing sources with transparent methodologies and rigorous statistical analysis .
Q. What computational strategies are effective in modeling the volatility and environmental persistence of this compound, and how are these models validated experimentally?
- Methodological Answer: Quantum Mechanics/Molecular Mechanics (QM/MM) simulations predict volatility, while Quantitative Structure-Property Relationship (QSPR) models estimate environmental half-life. Validate predictions via GC headspace analysis for volatility and field-based degradation studies. Data should be presented with error margins and statistical significance metrics .
Q. How should dose-response experiments be designed to assess the pheromonal activity of this compound in ecological studies?
- Methodological Answer: Use a logarithmic concentration gradient (e.g., 0.1–100 µg/µL) in controlled-release lures. Include negative controls (solvent-only) and positive controls (known pheromones). Analyze field data using ANOVA or generalized linear models to account for environmental variability. Reference methodologies from lepidopteran pheromone studies for trapping efficiency .
Q. What experimental frameworks are recommended for studying synergistic effects between this compound and other semiochemicals in insect communication systems?
- Methodological Answer: Design binary or ternary blends using factorial experimental designs. Test combinations in wind tunnels or field traps, measuring attraction rates. Use response surface methodology (RSM) to model interactions. Ensure raw data is archived in appendices for transparency, as per extended essay standards .
Data Analysis and Presentation Guidelines
- For Structural Validation: Combine crystallographic software (SHELXL, ORTEP-III) with spectroscopic data to generate high-confidence molecular models .
- For Reproducibility: Document raw data, statistical code, and instrument calibration details in supplementary materials. Use persistent identifiers (DOIs) for datasets to ensure citation integrity .
- For Credibility: Cross-check results against peer-reviewed literature, emphasizing studies with validated methodologies and independent replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
